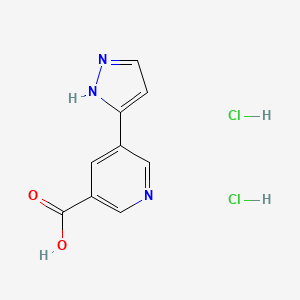

5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride

Description

5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid; dihydrochloride is a heterocyclic compound featuring a pyridine core substituted with a pyrazole ring at the 5-position and a carboxylic acid group at the 3-position. The dihydrochloride salt enhances its aqueous solubility, making it advantageous for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

5-(1H-pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.2ClH/c13-9(14)7-3-6(4-10-5-7)8-1-2-11-12-8;;/h1-5H,(H,11,12)(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXRABLYYMEKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C2=CC(=CN=C2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its pyrazole and pyridine moieties make it a versatile building block for designing new compounds with potential biological activity.

Biology: In biological research, 5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride is used to study enzyme inhibition and receptor binding. It serves as a tool compound to investigate the biological pathways involving pyrazole and pyridine derivatives.

Medicine: The compound has shown potential in medicinal chemistry for the development of drugs targeting various diseases, including cancer, inflammation, and metabolic disorders. Its derivatives are being explored for their therapeutic properties.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties and applications.

Mechanism of Action

The mechanism by which 5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The pyrazole and pyridine rings can interact with various enzymes and receptors in the body, leading to modulation of biological processes. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to elicit a therapeutic response.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Substituent Effects on Physicochemical Properties

- Pyrazole vs. This impacts membrane permeability and target binding .

- Salt Forms : The dihydrochloride form of the target compound improves solubility in polar solvents compared to free acids (e.g., 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid) . Berotralstat dihydrochloride similarly uses HCl salt for enhanced bioavailability .

Biological Activity

5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridine structure, which is known for contributing to various biological activities. Its chemical formula is CHClNO, and it exists as a dihydrochloride salt, enhancing its solubility in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid. For instance:

- In vitro Studies : A study evaluated the cytotoxicity of various derivatives against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives significantly reduced cell viability compared to standard chemotherapeutic agents like cisplatin .

- Mechanism of Action : The compound was found to inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism is crucial for its anticancer properties, as it disrupts the mitotic spindle formation necessary for cell division .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid | 66 | A549 (lung cancer) | Inhibition of tubulin polymerization |

| Derivative X | 12.07 | HSAEC-1 KT (non-cancerous) | Selective cytotoxicity |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity, particularly against multidrug-resistant strains of Staphylococcus aureus:

- Selectivity : Derivatives exhibited selective inhibition against resistant strains, demonstrating potential as novel antimicrobial agents .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives possess anti-inflammatory properties:

- Mechanism : These compounds can inhibit pro-inflammatory cytokine release and modulate pathways involved in inflammation. For example, a derivative was shown to reduce TNF-alpha release in LPS-stimulated blood samples .

Additional Pharmacological Activities

Beyond anticancer and antimicrobial effects, 5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid exhibits other biological activities:

- Anticonvulsant : Some derivatives have been noted for their anticonvulsant properties.

- Antioxidant : The ability to scavenge free radicals has been linked to potential benefits in oxidative stress-related conditions .

- Cardioprotective : Certain studies suggest cardioprotective effects, although further research is needed to elucidate these mechanisms.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

- Study on Lung Cancer : A recent study showed that specific derivatives reduced A549 cell viability significantly more than traditional therapies, indicating a need for further clinical investigation .

- Antimicrobial Resistance : Research highlighted the importance of developing new agents targeting resistant bacterial strains, with several pyrazole derivatives showing effectiveness against such pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.